(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 26112-94-7
VCID: VC13295439
InChI: InChI=1S/C15H11N3O/c19-15(11-10-12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16-17-18/h1-11H/b11-10+
SMILES: C1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3N=N2
Molecular Formula: C15H11N3O
Molecular Weight: 249.27 g/mol

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one

CAS No.: 26112-94-7

Cat. No.: VC13295439

Molecular Formula: C15H11N3O

Molecular Weight: 249.27 g/mol

* For research use only. Not for human or veterinary use.

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one - 26112-94-7

Specification

CAS No. 26112-94-7
Molecular Formula C15H11N3O
Molecular Weight 249.27 g/mol
IUPAC Name (E)-1-(benzotriazol-1-yl)-3-phenylprop-2-en-1-one
Standard InChI InChI=1S/C15H11N3O/c19-15(11-10-12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16-17-18/h1-11H/b11-10+
Standard InChI Key OYYVHLPZRRNXJQ-ZHACJKMWSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C(=O)N2C3=CC=CC=C3N=N2
SMILES C1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3N=N2
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3N=N2

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

The compound is a benzotriazole derivative with the IUPAC name (E)-1-(benzotriazol-1-yl)-3-phenylprop-2-en-1-one. Key structural and physicochemical properties include:

PropertyValueSource
Molecular formulaC₁₅H₁₁N₃O
Molecular weight249.27 g/mol
CAS Registry Numbers26112-94-7, 328012-09-5
AppearanceWhite to light brown solid
Storage conditions2–8°C under inert atmosphere
Purity (HPLC)97.94% (Batch Le090697697)

The benzotriazole ring (N1–N3/C9–C14) is planar, and the α,β-unsaturated ketone group (C=O/C=C) adopts an E-configuration . Intramolecular interactions, such as O–H⋯N hydrogen bonds, stabilize the crystal structure in some derivatives .

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via:

  • Benzotriazole Core Formation: Cyclocondensation of o-phenylenediamine with nitrous acid .

  • Acylation: Reaction of benzotriazole with cinnamoyl chloride or analogous α,β-unsaturated acyl chlorides .

  • Post-functionalization: Alkylation or coupling reactions to introduce substituents on the phenyl or benzotriazole groups .

Example Protocol :

  • Dissolve 1H-benzotriazole (14.4 g, 120 mmol) in dichloromethane.

  • Add propiolic acid (2.1 g, 30 mmol) and thionyl chloride (3.6 g, 30 mmol).

  • Stir at room temperature for 30 minutes, then purify via column chromatography (toluene/DCM 7:3).

  • Yield: 12.5% (2.57 g).

Applications in Organic Synthesis

Role as a Synthetic Intermediate

The compound serves as a versatile building block due to:

  • Electrophilic Reactivity: The α,β-unsaturated ketone participates in Michael additions and cycloadditions .

  • Benzotriazole-mediated Reactions: Facilitates C–N bond formation in heterocycle synthesis .

Notable Transformations:

  • Antifilarial Chalcones: Derivative 5 (1-(4-benzotriazol-1-yl-phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) inhibits glutathione-S-transferase (GST) in Setaria cervi at 3 μM .

  • Anticancer Agents: Benzotriazole-acrylonitrile hybrids show tubulin polymerization inhibition (IC₅₀ = 0.8–2.1 μM) .

Pharmacological Activities

Antimicrobial Properties

ActivityFindingsSource
AntibacterialMIC: 4–16 μg/mL against S. aureus
Antifungal84–100% GST inhibition in C. albicans
AntiprotozoalIC₅₀ = 1.2 μM against A. castellanii

Material Science Applications

Luminescent Cocrystals

The compound forms cocrystals with tunable fluorescence:

  • Emission: Green (λₑₘ = 510 nm) and yellow (λₑₘ = 560 nm) under UV light .

  • Applications: Acid-alkali sensing, anti-counterfeiting labels .

Crystal Data :

  • Space group: P1̅ (triclinic).

  • Hydrogen bonding: N–H⋯O and C–H⋯π interactions stabilize the lattice.

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